Isobutyldichlorosilane
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Overview
Description
Isobutyldichlorosilane is an organosilicon compound with the chemical formula C4H10Cl2Si . It is a colorless to almost colorless liquid that is highly reactive due to the presence of silicon-chlorine bonds. This compound is used in various chemical processes and industrial applications, particularly in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyldichlorosilane can be synthesized through the reaction of isobutyl alcohol with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of isobutylsilane. This process involves the reaction of isobutylsilane with chlorine gas at elevated temperatures, followed by purification through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Isobutyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Can be reduced to isobutylsilane using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions:
Hydrolysis: Water, ambient temperature.
Alcoholysis: Alcohols (e.g., methanol, ethanol), ambient temperature.
Reduction: Lithium aluminium hydride, anhydrous conditions.
Major Products Formed:
Hydrolysis: Isobutylsilanol, hydrochloric acid.
Alcoholysis: Isobutylalkoxysilane, hydrochloric acid.
Reduction: Isobutylsilane.
Scientific Research Applications
Isobutyldichlorosilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: In the modification of surfaces for biological assays.
Medicine: In the development of silicone-based medical devices.
Mechanism of Action
The mechanism of action of isobutyldichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or alcoholysis, leading to the formation of silanols or alkoxysilanes, respectively. These reactions are crucial in the synthesis of various organosilicon compounds used in different applications .
Comparison with Similar Compounds
Isobutyltrichlorosilane (C4H9Cl3Si): Contains three chlorine atoms bonded to silicon, making it more reactive than isobutyldichlorosilane.
Dimethyldichlorosilane ((CH3)2SiCl2): Contains two methyl groups and two chlorine atoms bonded to silicon, used in the production of silicone polymers.
Trimethylsilyl chloride ((CH3)3SiCl): Contains three methyl groups and one chlorine atom bonded to silicon, used as a silylating agent.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective synthesis of certain organosilicon compounds. Its two chlorine atoms provide a balance between reactivity and stability, making it suitable for various applications .
Properties
InChI |
InChI=1S/C4H9Cl2Si/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYUXNQBWUIBNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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